2-methyl-5-(propan-2-yl)cyclopentane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
2-methyl-5-(propan-2-yl)cyclopentane-1-carboxylic acid, mixture of diastereomers, is an organic compound with a cyclopentane ring structure. This compound is characterized by the presence of a carboxylic acid group and two alkyl substituents: a methyl group and an isopropyl group. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(propan-2-yl)cyclopentane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of cyclopentanone followed by carboxylation. The reaction typically proceeds as follows:
Alkylation: Cyclopentanone is treated with an alkylating agent such as methyl iodide in the presence of a base like sodium hydride to introduce the methyl group.
Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to form the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of 2-methyl-5-(propan-2-yl)cyclopentane-1-carboxylic acid may involve continuous flow processes to optimize yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(propan-2-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or anhydrides.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The alkyl groups on the cyclopentane ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of esters, anhydrides, or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated cyclopentane derivatives.
Scientific Research Applications
2-methyl-5-(propan-2-yl)cyclopentane-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-(propan-2-yl)cyclopentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s stereochemistry can influence its binding affinity and efficacy, leading to different biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-carboxylic acid: Lacks the methyl and isopropyl substituents, resulting in different chemical properties.
2-methylcyclopentane-1-carboxylic acid: Contains only the methyl substituent, leading to variations in reactivity and biological activity.
5-(propan-2-yl)cyclopentane-1-carboxylic acid: Contains only the isopropyl substituent, affecting its chemical behavior and applications.
Uniqueness
2-methyl-5-(propan-2-yl)cyclopentane-1-carboxylic acid is unique due to the presence of both methyl and isopropyl groups, which confer distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
528-23-4 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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